3-Amino-2-methylpyridine-5-boronic acid
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Overview
Description
3-Amino-2-methylpyridine-5-boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of an amino group, a methyl group, and a boronic acid moiety attached to a pyridine ring. The unique combination of these functional groups makes it a valuable building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylpyridine-5-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H Borylation: This method involves the direct borylation of the C-H bond in the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylpyridine-5-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Oxidation and Amination: The boronic acid moiety can be converted into various functional groups through oxidation or amination reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Oxidizing Agents: Used for converting the boronic acid moiety into other functional groups.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alkanes: Formed through protodeboronation.
Various Functionalized Pyridines: Formed through oxidation and amination reactions.
Scientific Research Applications
3-Amino-2-methylpyridine-5-boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylpyridine-5-boronic acid in various reactions involves the formation of boron-carbon bonds, which are crucial for the stability and reactivity of the compound. In Suzuki-Miyaura coupling, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The amino and methyl groups on the pyridine ring can also participate in various interactions, enhancing the compound’s reactivity and selectivity in different reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylpyridine-2-boronic acid
- 2-Amino-3-methylpyridine-5-boronic acid pinacol ester
- 3-Amino-2-methoxypyridine-5-boronic acid pinacol ester
Uniqueness
3-Amino-2-methylpyridine-5-boronic acid is unique due to the presence of both an amino group and a boronic acid moiety on the same pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H9BN2O2 |
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Molecular Weight |
151.96 g/mol |
IUPAC Name |
(5-amino-6-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,8H2,1H3 |
InChI Key |
UAJYYZIQGVZYLU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C)N)(O)O |
Origin of Product |
United States |
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